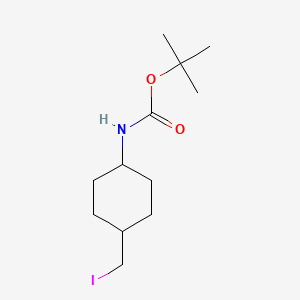

Tert-butyl 4-(iodomethyl)cyclohexylcarbamate

Descripción general

Descripción

“Tert-butyl 4-(iodomethyl)cyclohexylcarbamate” is a chemical compound . It is related to “TERT-BUTYL TRANS- (4-HYDROXYMETHYL)CYCLOHEXYLCARBAMATE” which has a molecular formula of C12H23NO3 .

Synthesis Analysis

While specific synthesis methods for “Tert-butyl 4-(iodomethyl)cyclohexylcarbamate” were not found, related compounds such as “(S)-tert-butyl 4,5-diamino-5-oxopentanoate” have been synthesized and used in the preparation of pharmaceutically active compounds .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

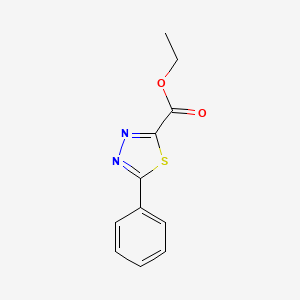

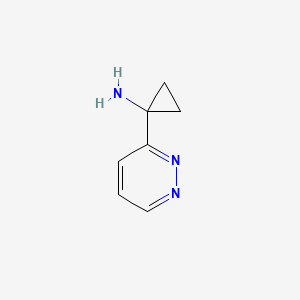

Tert-butyl 4-(iodomethyl)cyclohexylcarbamate plays a crucial role in the enantioselective synthesis of specific compounds. For instance, it is used in the efficient synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for potent CCR2 antagonists. A key step in this synthesis involves an iodolactamization process (Campbell et al., 2009).

Cyclizative Atmospheric CO2 Fixation

This compound is involved in cyclizative atmospheric CO2 fixation processes, especially with unsaturated amines. Using tert-butyl hypoiodite (t-BuOI), it efficiently leads to the formation of cyclic carbamates bearing an iodomethyl group under mild reaction conditions (Takeda et al., 2012).

Gel Formation and Sensory Materials

The presence of a tert-butyl moiety in certain benzothiazole modified carbazole derivatives, like TCBT, enables them to form gels in specific solvents. These gels are useful in creating sensory materials for detecting volatile acid vapors due to their strong blue light emission and efficient exciton migration in nanofibers (Sun et al., 2015).

Synthesis of Stereoisomers

Tert-butyl 4-(iodomethyl)cyclohexylcarbamate is used in the stereoselective synthesis of various stereoisomers, which are key intermediates in synthesizing other compounds like factor Xa inhibitors. The synthesis starts from basic compounds like 3-cyclohexene-1-carboxylic acid, with controlled stereochemistry at specific centers (Wang et al., 2017).

Assessment in Medicinal Chemistry

The tert-butyl group, a common motif in medicinal chemistry, often affects the properties of bioactive compounds. This compound is studied in this context, comparing it with other substituents like pentafluorosulfanyl and trifluoromethyl (Westphal et al., 2015).

Genotoxicity Assessment

While slightly tangential, studies on compounds like methyl-tert-butyl ether provide insights into the genotoxic effects of tert-butyl compounds. They show DNA damage in human lymphocytes, indicating the importance of considering genotoxicity in compounds with tert-butyl groups (Chen et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

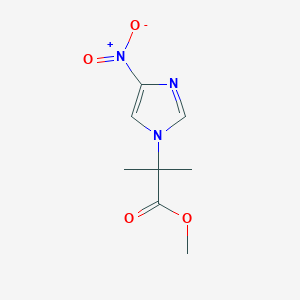

tert-butyl N-[4-(iodomethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUVIAIKVHYALX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(iodomethyl)cyclohexylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1403069.png)

![Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B1403075.png)

![[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol](/img/structure/B1403080.png)